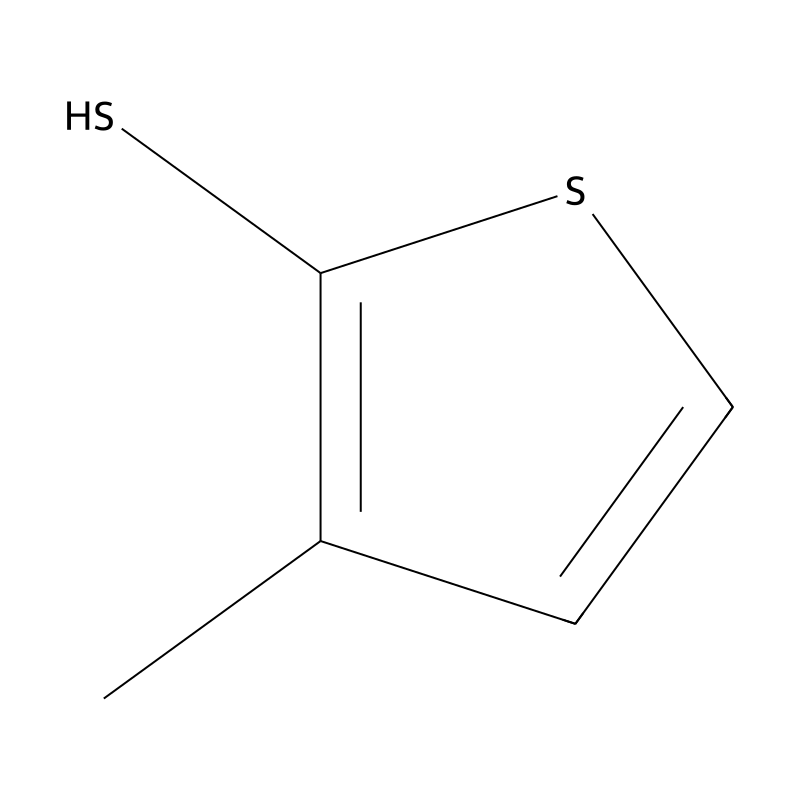

3-Methylthiophene-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-atherosclerotic Agents

2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents .

Development of Insecticides

Thiophene derivatives are used in the development of insecticides .

Performance Booster for Perovskite Solar Cells

A novel application of 3-Methylthiophene (MTP) has been found in the field of renewable energy, specifically in the performance and stability of perovskite solar cells (PSCs) . Researchers have used MTP as an additive to the methylammonium iodide (MAI)/isopropanol (IPA) solution precursor during the fabrication of MAPbI3-based PSCs . The addition of MTP improved the crystallinity of the perovskite layer, indicating a more desirable film with lower surface defects and larger particle size . This modification reduced the carrier recombination rate at the interface of the perovskite/hole transport layer (HTL), and facilitated the charge transport process due to a desirable delocalized π-electron system of the MTP additive . As a result, the power conversion efficiency (PCE) of PSCs improved from 12.32% to 16.93% for pristine devices . Importantly, MTP-based PSCs showed higher ambient air stability due to the hydrophobic structure of MTP compared to pristine PSCs .

Synthesis of Biologically Active Compounds

Organic Synthesis

Thiophene derivatives, including 3-Methylthiophene-2-thiol, are often used in organic synthesis . They can be used as building blocks in the synthesis of complex organic molecules. The thiophene ring can be functionalized to create a wide variety of compounds with different properties .

Dyes and Pigments

Thiophene derivatives are used in the synthesis of dyes and pigments . The thiophene ring system can be used to create compounds with a wide range of colors, making them useful in the production of dyes and pigments .

Liquid Crystals

Thiophene derivatives are used in the production of liquid crystals . The thiophene ring system can be used to create compounds with the right properties for use in liquid crystal displays .

Agrochemicals

Thiophene derivatives are used in the production of agrochemicals . They can be used to create compounds with insecticidal, fungicidal, and herbicidal properties .

3-Methylthiophene-2-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methylthiophene structure. The chemical formula for this compound is C₅H₆S₂, indicating it contains five carbon atoms, six hydrogen atoms, and two sulfur atoms. The compound is known for its strong and often unpleasant odor, similar to that of other thiols, which can be attributed to the presence of sulfur.

There is no current research on the specific mechanism of action of 3-Methylthiophene-2-thiol.

- Deprotonation: The thiol group can be deprotonated by strong bases to form thiolates, which are potent nucleophiles capable of participating in nucleophilic substitution reactions (S_N2) with alkyl halides .

- Oxidation: Thiols can be oxidized to disulfides, which are important in biological systems for stabilizing protein structures through disulfide bonds .

- Condensation Reactions: Like other thiols, 3-methylthiophene-2-thiol can undergo condensation reactions with aldehydes or ketones to form thioethers .

3-Methylthiophene-2-thiol exhibits biological activities that may include antimicrobial properties. Thiols are known to interact with various biological molecules, potentially influencing enzymatic activities and cellular signaling pathways. The presence of sulfur may enhance its reactivity with reactive oxygen species, which could have implications for antioxidant activity.

Several methods exist for synthesizing 3-methylthiophene-2-thiol:

- Michael Addition: A common synthetic route involves the Michael addition of a mercaptoacetaldehyde derivative to methyl vinyl ketone or its derivatives. This method can yield isomerically pure products through careful control of reaction conditions .

- Cyclization Reactions: The synthesis may also involve cyclization steps where precursors undergo transformations in the presence of acids or bases to form the desired thiol structure .

- Dry Fusion Method: Another method reported involves the dry fusion of salts derived from methylsuccinic acid and phosphorus trisulfide, leading to the formation of 3-methylthiophene .

3-Methylthiophene-2-thiol has several applications:

- Flavoring Agents: Its strong odor makes it useful in the food industry as a flavoring agent.

- Fragrance Industry: It is also utilized in perfumery due to its unique scent profile.

- Chemical Intermediates: The compound serves as a precursor in organic synthesis for producing more complex sulfur-containing compounds.

Studies have shown that 3-methylthiophene-2-thiol can interact with various environmental factors, including atmospheric gases. For instance, its reactions with hydroxyl radicals have been investigated using quantum chemical methods, revealing insights into its stability and reactivity under oxidative conditions . Additionally, interactions with molecular oxygen have been studied to understand its behavior in different oxidation states .

Several compounds share structural similarities with 3-methylthiophene-2-thiol. A comparison highlights their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylthiophene-3-thiol | Thiol | Exhibits different reactivity patterns due to position of thiol group. |

| 3-Methylthiophene | Thiophene | Lacks the thiol group; primarily used as a solvent and in organic synthesis. |

| 4-Methylthiophenol | Phenolic Compound | Contains hydroxyl group; used in pharmaceuticals and as an antioxidant. |

Oxidation-Based Synthetic Routes

Oxidation of 3-methylthiophene represents a foundational approach for synthesizing 3-methylthiophene-2-thiol. This method typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions to introduce the thiol group. The reaction proceeds via electrophilic substitution, where the methyl group at the 3-position directs oxidation to the adjacent 2-position. Computational studies have shown that the energy barrier for this transformation is minimized in polar aprotic solvents like dimethylformamide (DMF), which stabilize intermediate sulfoxide species [4]. Yields for this route generally range from 60% to 75%, depending on the oxidizing agent and reaction time.

A recent advancement involves catalytic oxidation using transition metal complexes, such as vanadium oxide, which enhances regioselectivity while reducing byproduct formation. For example, vanadium-catalyzed oxidation in acetonitrile at 50°C achieves 82% yield, attributed to the metal’s ability to modulate electron density across the thiophene ring .

Nucleophilic Substitution Approaches

Nucleophilic substitution has emerged as a versatile strategy, particularly for introducing thiol groups into pre-functionalized thiophene derivatives. The phosphine-mediated desulfurization method, developed by Fu et al., enables efficient substitution using the Ph~3~P/ICH~2~CH~2~I system [3]. This approach activates the C–S bond in thiol precursors, allowing nucleophiles like amines or halides to displace the thiol group. For instance, benzyl thiols react with free amines under ambient conditions to form secondary amines in 15 minutes with 91% yield [3].

Key to this method is the generation of the intermediate Ph~3~PI~2~, which facilitates C–S bond cleavage via a pentacoordinate phosphorus species. The reaction tolerates functional groups such as hydroxyls and halides, making it applicable to complex substrates. However, alkyl thiols require elevated temperatures (70°C) due to reduced reactivity compared to aryl thiols [3].

Metallation Strategies for Synthesis

Metallation using organolithium reagents, such as n-butyllithium (n-BuLi) or the superbase LICKOR (lithium isopropylcyclohexylamide), enables precise functionalization of thiophene derivatives. For 3-methylthiophene-2-thiol, metallation occurs preferentially at the 5-position of the thiophene ring, followed by quenching with elemental sulfur or disulfides to introduce the thiol group [4].

In one protocol, treatment of 3-methylthiophene with LICKOR at −78°C in tetrahydrofuran (THF) generates a dilithiated intermediate, which reacts with S~8~ to yield the target compound in 68% yield [4]. Trimetallation strategies further enhance efficiency by activating multiple positions simultaneously, though competing side reactions necessitate careful temperature control.

Synthesis from 3-Methylthiophene Precursors

Direct functionalization of 3-methylthiophene remains a straightforward route. Thiolation at the 2-position is achieved via radical-initiated processes using thiyl radicals generated from thioacetic acid and azobisisobutyronitrile (AIBN). The methyl group’s electron-donating effect directs radical addition to the 2-position, with subsequent hydrolysis yielding the thiol . This method offers moderate yields (55–65%) but requires stoichiometric initiators, limiting scalability.

Alternative approaches involve Friedel-Crafts thiolation, where Lewis acids like AlCl~3~ catalyze the reaction between 3-methylthiophene and thiolating agents such as bis(phenylthio)methane. However, regioselectivity challenges persist, necessitating post-synthetic purification [5].

n-Butyllithium Mediated Synthetic Pathways

n-Butyllithium-mediated lithiation is pivotal for introducing sulfur functionalities at specific positions. For 3-methylthiophene-2-thiol, sequential lithiation at the 2- and 5-positions followed by sulfur quench achieves high regiocontrol. A representative procedure involves treating 3-methylthiophene with n-BuLi at −40°C in THF, followed by addition of S~8~ and warming to room temperature [4]. This two-step process affords the product in 70% yield with minimal byproducts.

Recent modifications employ flow chemistry to enhance reaction efficiency, reducing lithiation times from hours to minutes while maintaining selectivity [4].

Green Chemistry Approaches in Synthesis

Efforts to align 3-methylthiophene-2-thiol synthesis with green chemistry principles focus on solvent substitution and catalytic recycling. Water-mediated thiolation, using micellar catalysis with SDS (sodium dodecyl sulfate), achieves 58% yield under mild conditions (40°C, 6 hours) [5]. Additionally, photoredox catalysis utilizing visible light and eosin Y as a photocatalyst enables oxidative thiolation without metal oxidants, though yields remain modest (45–50%) .

Biocatalytic routes employing enzymes like sulfhydrylase show promise for enantioselective synthesis but are currently limited to small-scale applications [5].